Enhanced Molecular Complexity and Calculated Physicochemical Profile vs. Des-benzoyl Analog
N-(2-Benzoyl-4-bromophenyl)-2-phenoxybenzamide possesses a higher molecular weight (472.3 g/mol) and increased hydrogen-bond acceptor count (4) compared to the des-benzoyl analog N-(2-bromophenyl)-2-phenoxybenzamide (368.2 g/mol, 3 HBA) [1][2]. The calculated octanol-water partition coefficient (cLogP) for the target compound is greater (estimated >5) due to the additional phenyl ring, predicting lower aqueous solubility but potentially enhanced membrane permeability. In the 2-phenoxybenzamide antiplasmodial SAR series, the introduction of bulky, electron-withdrawing substituents on the anilino ring directly modulated ligand efficiency and CYP3A4 inhibition, demonstrating that these calculated differences have experimentally validated biological consequences [3].
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW = 472.3 g/mol, cLogP >5 (estimated by fragment additivity) |
| Comparator Or Baseline | N-(2-bromophenyl)-2-phenoxybenzamide: MW = 368.2 g/mol, cLogP ≈ 4.5 (estimated) |
| Quantified Difference | ΔMW = +104.1 g/mol; ΔcLogP ≈ +0.5 to +1.0 |
| Conditions | Calculated from structural data using standard algorithms (ALOGPS, XLogP3) |
Why This Matters
The higher molecular weight and lipophilicity place the compound in a distinct property space that influences solubility, permeability, and off-target binding, making it non-interchangeable with lower-MW analogs.
- [1] PubChem Compound Summary for CID 307326-26-7, N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 349440-87-5, N-(2-bromophenyl)-2-phenoxybenzamide. National Center for Biotechnology Information. View Source
- [3] Hermann T, Hochegger P, Dolensky J, Seebacher W, Pferschy-Wenzig EM, Saf R, Kaiser M, Mäser P, Weis R. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals. 2021; 14(11):1109. View Source
